molecular formula C16H11N5O B6958527 N-quinoxalin-6-yl-1H-indazole-7-carboxamide

N-quinoxalin-6-yl-1H-indazole-7-carboxamide

Cat. No.: B6958527
M. Wt: 289.29 g/mol
InChI Key: LDACBHWOOOTPTN-UHFFFAOYSA-N
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Description

N-quinoxalin-6-yl-1H-indazole-7-carboxamide is a heterocyclic compound that combines the structural features of quinoxaline and indazole. These two moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities. Quinoxaline is a nitrogen-containing heterocycle, while indazole is a bicyclic compound consisting of a pyrazole ring fused to a benzene ring .

Properties

IUPAC Name

N-quinoxalin-6-yl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c22-16(12-3-1-2-10-9-19-21-15(10)12)20-11-4-5-13-14(8-11)18-7-6-17-13/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDACBHWOOOTPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NC3=CC4=NC=CN=C4C=C3)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-quinoxalin-6-yl-1H-indazole-7-carboxamide typically involves the formation of the quinoxaline and indazole rings followed by their coupling. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form quinoxaline . The indazole ring can be synthesized through various methods, including the cyclization of hydrazines with ortho-substituted benzenes .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry principles are also applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-quinoxalin-6-yl-1H-indazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines .

Scientific Research Applications

N-quinoxalin-6-yl-1H-indazole-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-quinoxalin-6-yl-1H-indazole-7-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline and indazole derivatives, such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

N-quinoxalin-6-yl-1H-indazole-7-carboxamide is unique due to its combined structural features of quinoxaline and indazole, which confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .

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